molecular formula C9H13BrClNO2 B2782433 1-Amino-3-(4-bromophenoxy)propan-2-ol hydrochloride CAS No. 857234-73-2

1-Amino-3-(4-bromophenoxy)propan-2-ol hydrochloride

Cat. No.: B2782433
CAS No.: 857234-73-2
M. Wt: 282.56
InChI Key: BPLJWVQIJVJFHS-UHFFFAOYSA-N
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Description

1-Amino-3-(4-bromophenoxy)propan-2-ol hydrochloride is a chemical compound with the molecular formula C9H12BrNO2·HCl. It is an organic compound that features both amino and phenoxy functional groups, making it a versatile molecule in various chemical reactions and applications. This compound is often used in scientific research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Amino-3-(4-bromophenoxy)propan-2-ol hydrochloride can be synthesized through several methods. One common approach involves the reaction of 4-bromophenol with epichlorohydrin to form 3-(4-bromophenoxy)propan-1-ol. This intermediate is then reacted with ammonia to introduce the amino group, resulting in 1-amino-3-(4-bromophenoxy)propan-2-ol. The final step involves the addition of hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: In industrial settings, the production of this compound typically involves large-scale batch reactions. The process is optimized for high yield and purity, often using automated systems to control reaction conditions such as temperature, pressure, and pH.

Chemical Reactions Analysis

Types of Reactions: 1-Amino-3-(4-bromophenoxy)propan-2-ol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso compounds.

    Reduction: The bromine atom can be reduced to form the corresponding phenoxypropan-2-ol.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents like sodium hydroxide (NaOH) or alkyl halides.

Major Products Formed:

    Oxidation: Formation of nitro or nitroso derivatives.

    Reduction: Formation of phenoxypropan-2-ol.

    Substitution: Formation of various substituted phenoxypropan-2-ol derivatives.

Scientific Research Applications

1-Amino-3-(4-bromophenoxy)propan-2-ol hydrochloride is used in a wide range of scientific research applications, including:

    Chemistry: As a building block in the synthesis of more complex organic molecules.

    Biology: In the study of enzyme interactions and protein-ligand binding.

    Medicine: As a potential pharmaceutical intermediate in the development of new drugs.

    Industry: In the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 1-amino-3-(4-bromophenoxy)propan-2-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the phenoxy group can engage in hydrophobic interactions. These interactions can modulate the activity of the target molecule, leading to various biological effects.

Comparison with Similar Compounds

  • 1-Amino-3-(4-chlorophenoxy)propan-2-ol hydrochloride
  • 1-Amino-3-(4-fluorophenoxy)propan-2-ol hydrochloride
  • 1-Amino-3-(4-methylphenoxy)propan-2-ol hydrochloride

Comparison: 1-Amino-3-(4-bromophenoxy)propan-2-ol hydrochloride is unique due to the presence of the bromine atom, which can influence its reactivity and interactions. Compared to its chloro, fluoro, and methyl analogs, the bromine atom provides distinct electronic and steric effects, making it a valuable compound for specific applications in research and industry.

Properties

IUPAC Name

1-amino-3-(4-bromophenoxy)propan-2-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrNO2.ClH/c10-7-1-3-9(4-2-7)13-6-8(12)5-11;/h1-4,8,12H,5-6,11H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPLJWVQIJVJFHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCC(CN)O)Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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